molecular formula C12H18N2O2 B12280686 2-n-Cbz-(r)-butane-1,2-diamine

2-n-Cbz-(r)-butane-1,2-diamine

Cat. No.: B12280686
M. Wt: 222.28 g/mol
InChI Key: CWOTXZZMEPSBPP-LLVKDONJSA-N
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Description

2-n-Cbz-(R)-butane-1,2-diamine (CAS No. 1188405-50-6) is a chiral aliphatic diamine derivative featuring a carbobenzyloxy (Cbz) protecting group at the second nitrogen atom of a butane-1,2-diamine backbone. Its molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of 222.28 g/mol . The Cbz group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry, particularly for chiral ligand synthesis and peptide modifications. Current availability data indicate temporary stock shortages, highlighting its demand in research applications .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

benzyl N-[(2R)-1-aminobutan-2-yl]carbamate

InChI

InChI=1S/C12H18N2O2/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3,(H,14,15)/t11-/m1/s1

InChI Key

CWOTXZZMEPSBPP-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](CN)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(CN)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol to the desired product . This method ensures high enantiopurity and prevents racemization of key intermediates.

Industrial Production Methods

Industrial production of 2-n-Cbz-®-butane-1,2-diamine often involves large-scale synthesis using similar enzymatic methods. The use of biocatalysts in telescoped enzymatic cascades allows for efficient and sustainable production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-n-Cbz-®-butane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the Cbz protecting group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the chiral center.

Major Products Formed

The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted amine compounds.

Scientific Research Applications

2-n-Cbz-®-butane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-n-Cbz-®-butane-1,2-diamine involves its interaction with various molecular targets, including enzymes and receptors. The Cbz protecting group helps in stabilizing the compound during these interactions, allowing for specific binding and activity. The pathways involved often include enzymatic catalysis and receptor-mediated signaling .

Comparison with Similar Compounds

Structural Analogs: Hydrochloride Derivatives

Two closely related hydrochloride salts exhibit high structural similarity to 2-n-Cbz-(R)-butane-1,2-diamine (Figure 1):

Compound Name Similarity Score Molecular Formula Key Structural Feature
2-N-Cbz-2-Methylpropane-1,2-diamine HCl 0.96 C₁₃H₂₀ClN₂O₂ Branched methylpropane backbone
2-N-Cbz-Butane-1,2-diamine HCl 0.94 C₁₂H₁₈ClN₂O₂ Linear butane backbone

Key Observations :

Aliphatic vs. Aromatic Diamines

This compound belongs to the aliphatic diamine class, distinct from aromatic analogs like benzene-1,2-diamine and 4-chlorobenzene-1,2-diamine ():

  • Reactivity: Aromatic diamines are widely used in heterocyclic synthesis (e.g., quinoxalines, benzotriazoles) via cyclization reactions with carbonyl compounds or nitrous acid . In contrast, aliphatic diamines like this compound are employed in chiral ligand design or as protected intermediates in peptide synthesis.
  • Biological Activity : Propane-1,2-diamine derivatives with trifluoromethyl (CF₃) groups demonstrate potent antitubercular activity (e.g., compound 6u , MIC = 0.5 µg/mL) . The butane backbone in this compound may modulate lipophilicity and steric effects, though direct biological data are lacking.

Functional Comparisons with Ethylenediamine Derivatives

N,N'-Dibenzylethylenediamine (), a component in penicillin formulations, contrasts with this compound in:

  • Substituent Effects : The Cbz group offers reversible protection, whereas benzyl groups in dibenzylethylenediamine enhance salt formation stability .
  • Pharmacokinetics : Dibenzylethylenediamine salts prolong drug release, whereas this compound’s role is primarily synthetic rather than therapeutic .

Biological Activity

2-n-Cbz-(r)-butane-1,2-diamine is a chiral diamine compound widely utilized in organic synthesis and pharmaceutical research. Its structural characteristics, particularly the benzyl carbamate (Cbz) protecting group, contribute to its stability and reactivity in various biological and chemical contexts. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉N₂O₂
  • Molecular Weight : 225.29 g/mol
  • Structure : The presence of a chiral center enhances its utility in asymmetric synthesis.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The Cbz group stabilizes the compound, facilitating specific binding to molecular targets. Key pathways involved include:

  • Enzymatic Catalysis : The compound can act as an inhibitor or activator of various enzymes.
  • Receptor-Mediated Signaling : It may influence signal transduction pathways by interacting with specific receptors.

Applications in Medicinal Chemistry

This compound serves multiple roles in drug development:

  • Intermediate in Drug Synthesis : It is used as a precursor for synthesizing various pharmaceutical agents targeting chiral centers.
  • Therapeutic Potential : Its ability to penetrate biological membranes suggests applications in central nervous system-targeted therapies.

Case Studies and Experimental Data

  • Enzyme Mechanisms : Studies have shown that this compound is effective in elucidating enzyme mechanisms due to its ability to form stable complexes with target enzymes. For instance, it has been employed in the investigation of polyamine metabolism where it modulates enzyme activity related to cell growth and differentiation .
  • Protein Interactions : The compound has been used to study protein-ligand interactions. Research indicates that it can stabilize certain protein conformations, thereby influencing biological activity.
  • Synthetic Applications : In a recent study, this compound was utilized as a chiral ligand in asymmetric synthesis reactions, demonstrating significant yields of desired products (up to 94%) when applied as a catalyst for Michael addition reactions .

Data Tables

Study Application Findings Reference
Study 1Enzyme MechanismsModulates enzyme activity related to polyamines
Study 2Protein InteractionsStabilizes protein conformations
Study 3Asymmetric SynthesisAchieved yields up to 94% in Michael addition

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